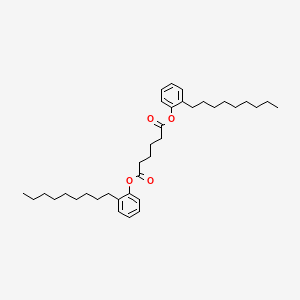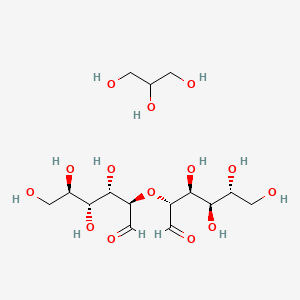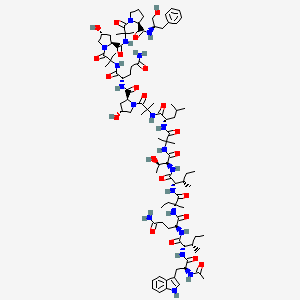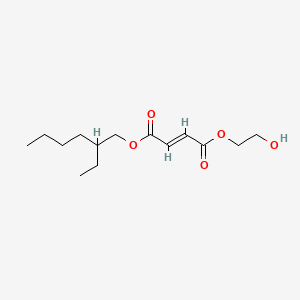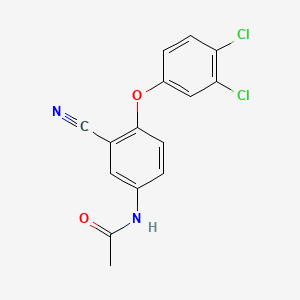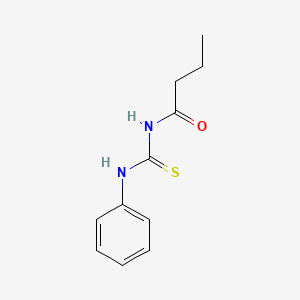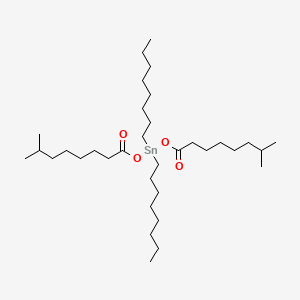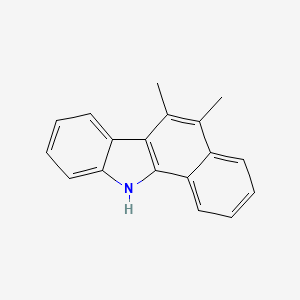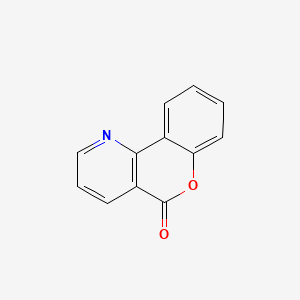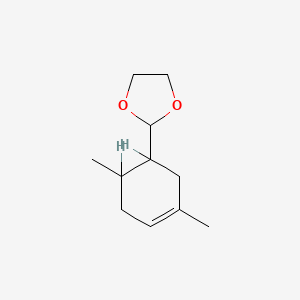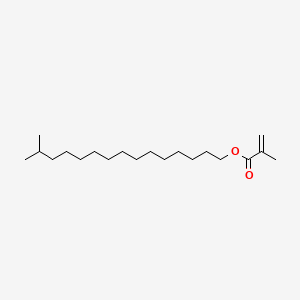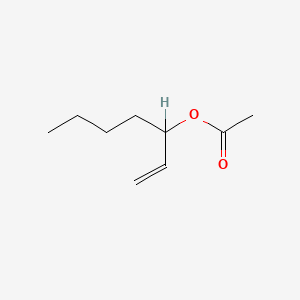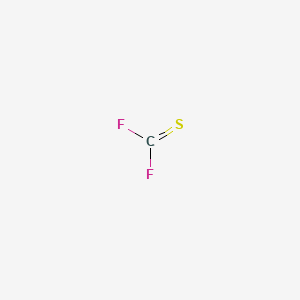
Carbonothioic difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonothioic difluoride can be synthesized through the deoxygenative trifluoromethylthiolation of carboxylic acids. This method involves the use of triphenylphosphine to activate an electrophilic trifluoromethylthiolating reagent, which then serves as an oxygen acceptor for the deoxygenation process . The reaction conditions are typically mild and efficient, making it a favorable method for the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of fluorination techniques. Electrochemical fluorination, for instance, is a well-established method for producing various fluorinated compounds, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonothioic difluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with carboxylic acids to form acyl fluorides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Conditions: Mild reaction conditions are typically employed to ensure efficient and selective reactions.
Major Products:
Applications De Recherche Scientifique
Carbonothioic difluoride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of carbonothioic difluoride involves its ability to undergo sulfur-fluoride exchange reactions. This process allows the compound to act as a connective hub in the synthesis of sulfur-containing polymers . The molecular targets and pathways involved in these reactions are primarily related to the activation of electrophilic trifluoromethylthiolating reagents and the subsequent formation of acyl fluorides .
Comparaison Avec Des Composés Similaires
Thiocarbonyl Chloride (CSCl₂): Similar to carbonothioic difluoride, thiocarbonyl chloride is a sulfur-containing compound used in various chemical reactions.
Sulfuryl Fluoride (SO₂F₂): Another sulfur-fluoride compound with applications in polymer synthesis.
Uniqueness: this compound is unique due to its ability to efficiently participate in sulfur-fluoride exchange reactions, making it a valuable compound in the synthesis of functional polythioamides and other sulfur-containing polymers .
Propriétés
Numéro CAS |
420-32-6 |
|---|---|
Formule moléculaire |
CF2S |
Poids moléculaire |
82.07 g/mol |
Nom IUPAC |
difluoromethanethione |
InChI |
InChI=1S/CF2S/c2-1(3)4 |
Clé InChI |
FOCAHLGSDWHSAH-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


